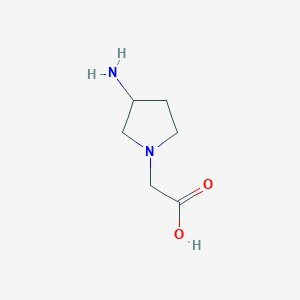

(3-Amino-pyrrolidin-1-yl)-acetic acid

Übersicht

Beschreibung

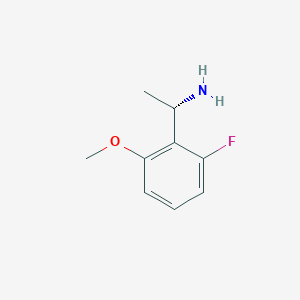

“(3-Amino-pyrrolidin-1-yl)-acetic acid” is a compound with the linear formula C6H12N2O2 . It is a light brown solid and has a molecular weight of 144.17 . The IUPAC name for this compound is [(3S)-3-amino-1-pyrrolidinyl]acetic acid .

Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “(3-Amino-pyrrolidin-1-yl)-acetic acid”, often involves the N-heterocyclization of primary amines with diols . Another synthetic strategy involves the functionalization of preformed pyrrolidine rings . For instance, new amides derived from 3-benzhydryl and 3-sec-butyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid have been synthesized .Molecular Structure Analysis

The molecular structure of “(3-Amino-pyrrolidin-1-yl)-acetic acid” can be represented by the InChI code: 1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m0/s1 .Physical And Chemical Properties Analysis

“(3-Amino-pyrrolidin-1-yl)-acetic acid” is a light brown solid . It has a molecular weight of 144.17 and its linear formula is C6H12N2O2 .Wissenschaftliche Forschungsanwendungen

Pyrrolidine in Drug Discovery

Pyrrolidine derivatives, including (3-Amino-pyrrolidin-1-yl)-acetic acid, have been extensively utilized in medicinal chemistry due to their saturated scaffold. The interest in pyrrolidine is attributed to its ability to efficiently explore pharmacophore space, contribute to the stereochemistry of molecules, and offer increased three-dimensional coverage due to the non-planarity of the ring. These derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have shown bioactive properties with target selectivity. The unique stereogenicity of pyrrolidine carbons and the spatial orientation of substituents significantly influence the biological profile of drug candidates, highlighting the importance of pyrrolidine in drug design and biological activity (Li Petri et al., 2021).

Pyrolysis of Polysaccharides

Research on the pyrolysis of polysaccharides has shed light on the chemical mechanisms involved in the formation of compounds like acetic acid, a major non-aqueous component of vacuum pyrolysate. The study utilized 13C labels in synthetic glucans to determine the origins of these compounds. The results demonstrated that each compound is formed via multiple mechanisms, with glycolaldehyde mostly deriving from C-1 and C-2 of glucose monomers. This research provides valuable insights into the pyrolytic behavior of polysaccharides and the influence of linkage types on pyrolytic pathways (Ponder & Richards, 1994).

Indole-3-Acetic Acid Catabolism

Indole-3-acetic acid (IAA), a molecule related to (3-Amino-pyrrolidin-1-yl)-acetic acid, is known for its presence in various environments and its role as a growth hormone in plants. Bacteria capable of catabolizing or assimilating IAA have been recognized, with specific gene clusters (iac and iaa) responsible for the aerobic and anaerobic degradation of IAA. Understanding the products, reactions, and pathways encoded by these gene clusters, and their impact on bacterial hosts, provides a comprehensive view of IAA's role in various organisms and its catabolic pathways (Laird et al., 2020).

Zukünftige Richtungen

Pyrrolidine compounds, such as “(3-Amino-pyrrolidin-1-yl)-acetic acid”, have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . The pyrrolidine ring is one of the most significant features of these compounds, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Eigenschaften

IUPAC Name |

2-(3-aminopyrrolidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVERFTFADAXMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40655134 | |

| Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

885277-64-5 | |

| Record name | 3-Amino-1-pyrrolidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Aminopyrrolidin-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40655134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Fluoro-4-(propan-2-yloxy)phenyl]ethan-1-amine](/img/structure/B1438278.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B1438290.png)

![2-Chloro-5-[(2-ethyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1438292.png)

![2H,3H,4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-one](/img/structure/B1438293.png)

![[2-(Morpholin-4-yl)cyclopentyl]methanamine](/img/structure/B1438294.png)